N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide involves several steps. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to bind to nAChR makes it valuable in studying ion channel functions and developing potential therapeutic agents for neurological disorders.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating conditions related to ion channel dysfunction, such as epilepsy and chronic pain.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide involves its binding to the nicotinic acetylcholine receptor (nAChR). This binding can either inhibit or activate the receptor, depending on the specific context and receptor subtype . The compound’s interaction with nAChR affects ion channel function, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide can be compared with other similar compounds, such as:
6-(piperidin-1-yl)pyridine-3-boronic acid pinacol ester: This compound shares a similar pyridine-piperidine structure but differs in its functional groups and applications.
N’-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide: Another related compound with a similar core structure but different substituents, leading to variations in chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJFZVRBRGLFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(C=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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